3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine
CAS No.:
Cat. No.: VC16719038
Molecular Formula: C7H6ClN3O
Molecular Weight: 183.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6ClN3O |
|---|---|
| Molecular Weight | 183.59 g/mol |
| IUPAC Name | 3-chloro-7-methoxy-2H-pyrazolo[3,4-c]pyridine |
| Standard InChI | InChI=1S/C7H6ClN3O/c1-12-7-5-4(2-3-9-7)6(8)11-10-5/h2-3H,1H3,(H,10,11) |
| Standard InChI Key | GKZKZJJXMXIPGI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=CC2=C(NN=C21)Cl |
Introduction
3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. It features a bicyclic structure with a pyrazole ring fused to a pyridine ring, characterized by a chlorine atom at the 3rd position and a methoxy group at the 7th position. This compound is of significant interest in both synthetic chemistry and medicinal research due to its unique chemical properties and potential biological activities.
Synthesis Methods
The synthesis of 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. A common method includes reacting 3-chloropyridine-2-carbaldehyde with hydrazine hydrate to form the pyrazole ring, followed by methoxylation at the 7th position using methanol in the presence of a base. Industrial production may utilize continuous flow processes to enhance yield and purity.
Types of Reactions
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Substitution Reactions: The chlorine atom can be substituted with nucleophiles like amines or thiols.
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Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or acids.
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Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Substitution | Amines or thiols, sodium hydride | Basic conditions |
| Oxidation | Potassium permanganate or chromium trioxide | Oxidizing conditions |
| Reduction | Sodium borohydride or lithium aluminum hydride | Reducing conditions |
Major Products
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Substitution reactions yield substituted pyrazolopyridines.
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Oxidation reactions produce aldehydes or acids.
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Reduction reactions result in dihydropyrazole derivatives.
Biological Activities
3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine exhibits potential biological activities, including:
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Anticancer Properties: Inhibits cancer cell proliferation and induces apoptosis.
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Anti-inflammatory Effects: Inhibits pro-inflammatory markers like iNOS and COX-2.
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Enzyme Inhibition: Acts as an inhibitor for enzymes involved in tumor growth and inflammation.
Mechanism of Action
The compound interacts with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can interfere with signaling pathways, exerting biological effects.
Research Applications
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Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
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Biology: Studied for its potential as an enzyme inhibitor.
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Medicine: Explored for anti-inflammatory, anticancer, and antimicrobial properties.
Comparison with Similar Compounds
| Compound | Description |
|---|---|
| 3-Chloro-1H-pyrazolo[3,4-c]pyridine | Lacks the methoxy group at the 7th position. |
| 7-Methoxy-1H-pyrazolo[3,4-c]pyridine | Lacks the chlorine atom at the 3rd position. |
| 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine | Similar structure but with a bromine atom instead of chlorine. |
3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine is unique due to its dual substitution pattern, enhancing its chemical reactivity and biological activity.
Industrial and Material Applications
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its versatility in synthetic chemistry makes it a valuable intermediate for various applications.
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